3-Bromo-5-fluoroquinoline
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Overview
Description
3-Bromo-5-fluoroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrFN. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The incorporation of both bromine and fluorine atoms into the quinoline ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-5-fluoroquinoline is typically synthesized through a multi-step process involving halogenation reactions. One common method involves the bromination of 3-chloroquinoline followed by fluorination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Scientific Research Applications
3-Bromo-5-fluoroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antineoplastic, and antiviral properties.
Industry: Utilized in the production of dyes, agrochemicals, and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoroquinoline, particularly in its biological applications, involves its interaction with DNA and enzymes. As a member of the quinoline family, it can inhibit DNA synthesis by stabilizing DNA strand breaks created by enzymes like DNA gyrase and topoisomerase IV. This leads to the disruption of bacterial replication and cell death .
Comparison with Similar Compounds
- 3-Fluoroquinoline
- 5-Bromoquinoline
- 3,5-Difluoroquinoline
Comparison: 3-Bromo-5-fluoroquinoline is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and biological activity. Compared to 3-fluoroquinoline, it has enhanced electrophilic properties due to the bromine atom. Compared to 5-bromoquinoline, the fluorine atom increases its lipophilicity and potential for biological interactions .
Properties
IUPAC Name |
3-bromo-5-fluoroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVCOZUPDLYPQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)Br)C(=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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